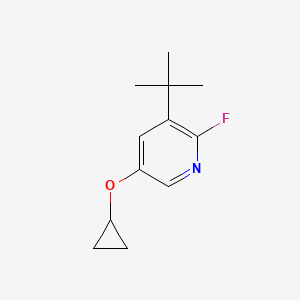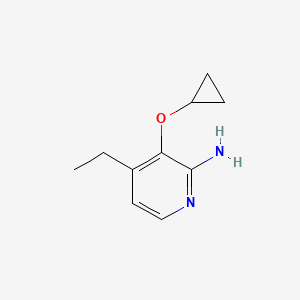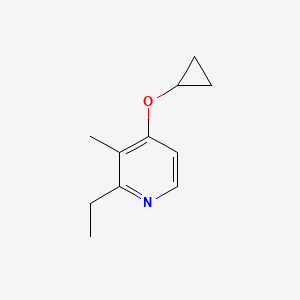![molecular formula C15H21N3O4 B14836121 Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, an acetylamino group, and a formylpyridinyl group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(acetylamino)-6-formylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Applications De Recherche Scientifique
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mécanisme D'action
The mechanism of action of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar carbamate structure but lacks the formyl and acetylamino groups, resulting in different chemical properties and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group instead of the pyridinyl group, leading to different reactivity and uses.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: This compound has an aminophenoxy group, which imparts different chemical and biological properties compared to the formylpyridinyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21N3O4 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-acetamido-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(20)17-13-8-11(7-12(9-19)18-13)5-6-16-14(21)22-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,21)(H,17,18,20) |
Clé InChI |
VAQOTGCQTYBVGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


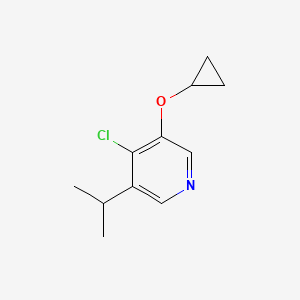
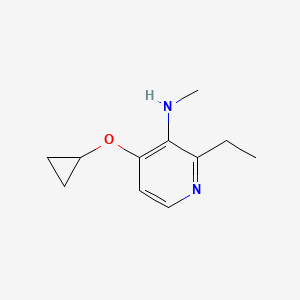
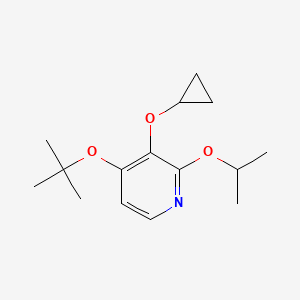
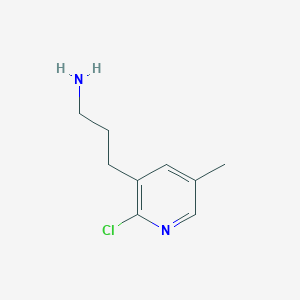
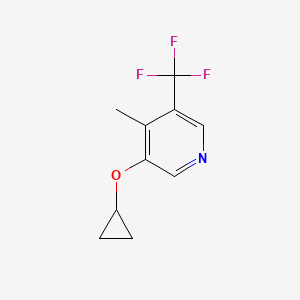

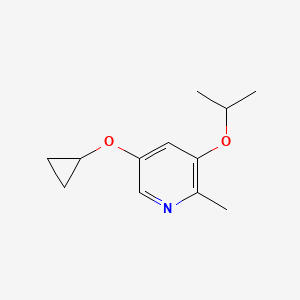
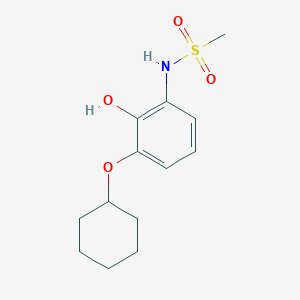
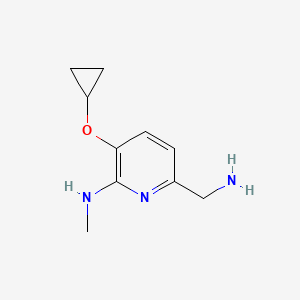
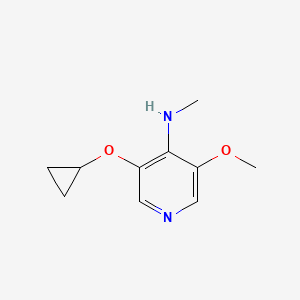
![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
